
4-Hydroxymoxonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Plant Defense : 4-Hydroxy-1,4-benzoxazin-3-ones, a type of hydroxamic acid including 4-Hydroxymoxonidine, are extensively studied for their role in defending cereals against insects, fungi, bacteria, and herbicides, and in allelopathic effects of crops (Niemeyer, 1988).
Cancer Therapy : Research on 4-Hydroxycoumarin shows its potential as an adjuvant therapy for melanoma, due to its ability to disrupt the actin cytoskeleton in melanoma cells, affecting cell adhesion and motility without harming non-malignant cells (Velasco-Velázquez et al., 2003).
Lipid Peroxidation Studies : 4-Hydroxynonenal, a product of lipid peroxidation, is a significant focus in research for its role as a bioactive marker in various pathophysiological processes. Its presence is associated with oxidative stress and potentially several diseases, including Alzheimer's disease (Žarković, 2003).
Research on 4-Hydroxyphenylretinamide (4-HPR) : 4-HPR, a synthetic retinoid, is investigated for its anti-cancer effects, particularly in the context of head and neck cancer. It has been shown to activate PPAR γ, which may contribute to its anti-cancer properties (Harris et al., 2003).
Hydroxychloroquine Research : Though not directly related to this compound, research on hydroxychloroquine, particularly in the context of COVID-19, sheds light on the repurposing of drugs for emerging health crises (Gupta & Malviya, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Hydroxymoxonidine, a derivative of Moxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The I1 receptor plays a crucial role in the regulation of blood pressure .
Mode of Action
This compound acts as a selective agonist at the imidazoline I1 receptor . By binding to this receptor, it suppresses the activity of the sympathetic nervous system, leading to a reduction in blood pressure . Compared to other central-acting antihypertensives, this compound binds with much greater affinity to the imidazoline I1 receptor .
Biochemical Pathways
It’s known that the activation of the i1 receptor leads to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure . Additionally, this compound may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver, with 10-20% undergoing metabolism . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life is approximately 2.2-2.8 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . This is achieved through the suppression of the sympathetic nervous system activity. Additionally, it may also have beneficial effects on insulin resistance syndrome, independent of its blood pressure-lowering effect .
Biochemische Analyse
Biochemical Properties
The exact role of 4-Hydroxymoxonidine in biochemical reactions is not well-documented. As a derivative of moxonidine, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Moxonidine is known to act as a selective agonist at the imidazoline receptor subtype 1 (I1), which is involved in the regulation of blood pressure
Cellular Effects
Its parent compound, moxonidine, has been shown to have effects on various types of cells, particularly in the cardiovascular system . It influences cell function by acting on the central nervous system to decrease sympathetic nervous system activity, thereby reducing blood pressure .
Molecular Mechanism
Moxonidine, the parent compound, is known to exert its effects at the molecular level by binding to the imidazoline I1-receptor . This binding interaction leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure .
Metabolic Pathways
It is known that moxonidine, the parent compound, is involved in the regulation of blood pressure via the central nervous system
Eigenschaften
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFANMLJBOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140221 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-34-2 |
Source


|
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/no-structure.png)
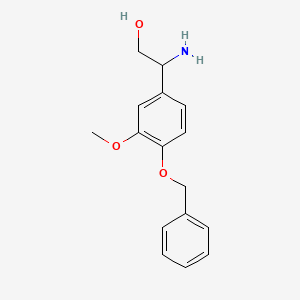


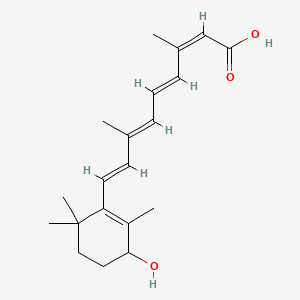
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
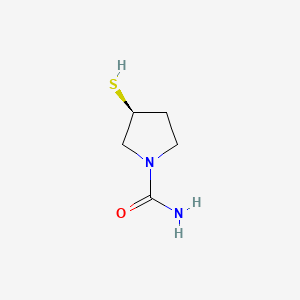
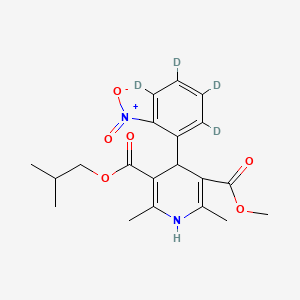
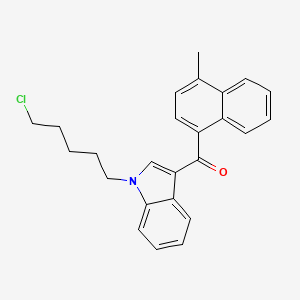
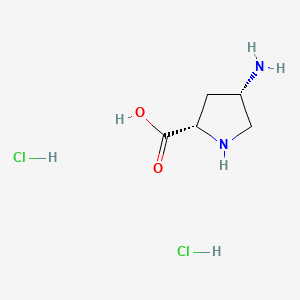
![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
